1-(4-Fluoro-2-nitrophenyl)propan-2-one
CAS No.: 1263279-70-4
Cat. No.: VC21101574
Molecular Formula: C9H8FNO3
Molecular Weight: 197.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263279-70-4 |
---|---|
Molecular Formula | C9H8FNO3 |
Molecular Weight | 197.16 g/mol |
IUPAC Name | 1-(4-fluoro-2-nitrophenyl)propan-2-one |
Standard InChI | InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 |
Standard InChI Key | ZUSSYVUYWCVGHV-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Structural Identification
1-(4-Fluoro-2-nitrophenyl)propan-2-one is characterized by several identification parameters that distinguish it from other similar compounds. These parameters are essential for researchers and chemists to accurately identify and work with this compound.
Parameter | Value |
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CAS Number | 39616-99-4 |
Molecular Formula | C9H8FNO3 |
Molecular Weight | 197.16 g/mol |
IUPAC Name | 1-(4-fluoro-2-nitrophenyl)propan-2-one |
Storage Condition | 2-8°C |
The compound features a phenyl ring with both fluorine and nitro substituents, which contribute significantly to its chemical behavior and reactivity. The fluorine atom at the para position (4-position) and the nitro group at the ortho position (2-position) create a unique electronic environment that influences the compound's interactions with various chemical and biological systems .
Physical and Chemical Characteristics
The physical properties of 1-(4-Fluoro-2-nitrophenyl)propan-2-one are important considerations for its handling, storage, and application in various research contexts. While specific data on physical appearance is limited in the available literature, similar compounds with nitro and fluoro substituents often appear as crystalline solids with colors ranging from pale yellow to amber.
The compound's chemical stability is influenced by the presence of its functional groups. The nitro group (-NO2) is known to be a strong electron-withdrawing group that increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Simultaneously, the fluorine atom, being highly electronegative, also withdraws electron density from the ring but through inductive effects rather than resonance effects. This combination creates a unique reactivity profile that distinguishes this compound from its non-fluorinated or non-nitrated analogs .
Chemical Reactivity and Reactions
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)propan-2-one can participate in various chemical reactions due to its functional groups. The carbonyl group, nitro group, and fluorine substituent all contribute to its chemical behavior and reactivity profile.
The compound can undergo several types of reactions:
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Reduction reactions: The nitro group can be reduced to an amino group using appropriate reducing agents, creating new derivatives with different properties.
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Substitution reactions: The fluorine atom, being a good leaving group in aromatic nucleophilic substitution reactions, can be replaced by other nucleophiles under suitable conditions.
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Oxidation reactions: The propan-2-one moiety can be oxidized to form carboxylic acid derivatives or undergo other transformations.
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Condensation reactions: The ketone group can participate in various condensation reactions, including aldol condensations, to form more complex structures .
Products and Derivatives
The reactions of 1-(4-Fluoro-2-nitrophenyl)propan-2-one lead to various products and derivatives that may have distinct properties and applications. For example:
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Reduction of the nitro group would produce 1-(2-amino-4-fluorophenyl)propan-2-one, which could have different biological activities compared to the parent compound.
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Nucleophilic aromatic substitution of the fluorine could yield compounds such as 1-(4-methoxy-2-nitrophenyl)propan-2-one if methoxide is used as the nucleophile.
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Oxidation reactions could produce 1-(4-fluoro-2-nitrophenyl)propanoic acid derivatives.
These transformations expand the utility of 1-(4-Fluoro-2-nitrophenyl)propan-2-one as a synthetic intermediate in the preparation of diverse chemical entities .
Applications in Scientific Research
Role in Organic Synthesis
1-(4-Fluoro-2-nitrophenyl)propan-2-one serves as an important intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for creating more complex molecules with specific functional properties. The presence of multiple reactive sites provides synthetic chemists with opportunities for selective modifications to design target molecules with desired characteristics .
The compound's utility in organic synthesis is further enhanced by its potential to form carbon-carbon bonds through reactions involving the carbonyl group, such as aldol condensations or Grignard reactions. These reactions can lead to the formation of more complex structures that may serve as precursors for bioactive compounds .
Pharmaceutical and Industrial Applications
In the pharmaceutical industry, 1-(4-Fluoro-2-nitrophenyl)propan-2-one is used in the synthesis of active pharmaceutical ingredients (APIs) that target neurological and cardiovascular diseases. The compound's structural features, particularly the fluorine atom, can enhance the bioavailability and metabolic stability of resulting pharmaceutical compounds .
Beyond pharmaceuticals, this compound also finds applications in the development of dyes and pigments, where its structural characteristics contribute to the color properties and stability of the resulting products. The nitro group, in particular, can influence the electronic properties of the compounds, affecting their absorption spectra and consequently their color characteristics .
Biological Activity
Structure-Activity Relationships
The biological activity of 1-(4-Fluoro-2-nitrophenyl)propan-2-one is intimately linked to its structural features. The position of substituents on the phenyl ring plays a crucial role in determining its interaction with biological targets. For instance, the ortho-positioned nitro group creates a distinct electronic environment that differs from what would be observed if the nitro group were at the meta or para position.
Similarly, the fluorine atom at the para position contributes to the compound's lipophilicity and permeability across biological membranes, factors that are critical for its potential pharmaceutical applications. These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize the biological activity of similar compounds .
Comparative Analysis with Similar Compounds
Structural Analogs
To better understand the unique properties of 1-(4-Fluoro-2-nitrophenyl)propan-2-one, it is instructive to compare it with structurally similar compounds. This comparison highlights the influence of specific structural features on chemical and biological properties.
This comparative analysis demonstrates that even small changes in structure, such as the presence or absence of a fluorine atom or the position of the nitro group, can significantly impact a compound's properties and potential applications .
Unique Properties
The combination of both fluorine and nitro groups in 1-(4-Fluoro-2-nitrophenyl)propan-2-one distinguishes it from its analogs and contributes to its unique properties. Fluorine substitution is known to increase metabolic stability, lipophilicity, and binding affinity in drug candidates, while the nitro group introduces specific electronic effects that influence reactivity patterns.
This unique combination of structural features makes 1-(4-Fluoro-2-nitrophenyl)propan-2-one particularly valuable in contexts where these specific properties are desired, such as the development of enzyme inhibitors or other bioactive compounds with specific target interactions .
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